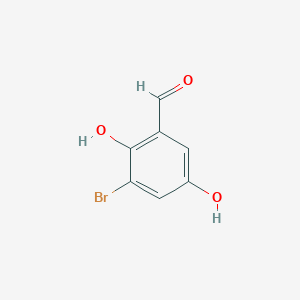
3-Bromo-2,5-dihydroxybenzaldehyde
Overview
Description
3-Bromo-2,5-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H . This code provides a specific text string representation for the compound’s molecular structure.Chemical Reactions Analysis
This compound has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in human keratinocytes, which is a crucial antioxidant in the body . It does this by increasing the protein and mRNA levels of glutathione synthesizing enzymes .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antioxidant Activity
3-Bromo-2,5-dihydroxybenzaldehyde has demonstrated significant antioxidant activity. A study found that it exhibits a notable scavenging effect on DPPH radical activity, with its effectiveness surpassing that of certain positive controls like Vitamin C and t-butyl hydroquinone (TBHQ). This suggests potential development as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Analytical Chemistry Applications
Gas chromatography has been employed for the separation and determination of this compound. This method is characterized by its simplicity, speed, accuracy, and precision, indicating its usefulness in analytical chemistry applications (Shi Jie, 2000).
Electrochemical Applications
Studies on dihydroxybenzaldehydes, which include compounds like this compound, have shown their capability to form oxidatively electrodeposited films on electrodes. These films exhibit catalytic activity in the electrooxidation of NADH, a critical coenzyme. This finding is significant for the development of biosensors based on dehydrogenase enzymatic activities (F. Pariente et al., 1996).
Anti-Inflammatory Properties
This compound has shown potential anti-inflammatory effects. A study demonstrated its efficacy in reducing symptoms of atopic dermatitis in mice, as well as its ability to suppress proinflammatory cytokine production in murine macrophages. This indicates its potential as a therapeutic agent for allergic inflammation conditions like atopic dermatitis (Na-Jin Kang et al., 2015).
Synthetic Chemistry
The compound has been used in synthetic chemistry applications, such as in the preparation of novel chelating ligands and in palladium-catalyzed cross-coupling reactions. These applications underscore its versatility and utility in complex molecular syntheses (Munmun Ghosh & J. Ray, 2017).
Mechanism of Action
Target of Action
3-Bromo-2,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol found in seaweeds . It primarily targets human keratinocytes , which are the major cell type in the outermost layer of the skin . These cells play a crucial role in providing a barrier against environmental damage such as ultraviolet radiation and air pollutants .
Mode of Action
3-BDB interacts with its targets by exerting antioxidant effects . It has been shown to ameliorate reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage induced by particulate matter 2.5 (PM2.5) . Furthermore, it reverses PM2.5-induced cell cycle arrest and apoptosis, reduces cellular inflammation, and mitigates cellular senescence .
Biochemical Pathways
The compound affects several biochemical pathways. It activates the NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione, establishing cellular protection against oxidative stress via an Nrf2-mediated pathway . Moreover, the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM2.5 are inhibited by 3-BDB .
Pharmacokinetics
Its ability to exert effects on keratinocytes suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for interaction with skin cells .
Result of Action
The action of 3-BDB results in a range of molecular and cellular effects. It enhances the level of reduced glutathione in human keratinocytes , protects these cells from oxidative stress , and suppresses skin damage induced by PM2.5 . It also increases the protein and mRNA levels of glutathione synthesizing enzymes .
Action Environment
Environmental factors such as the presence of particulate matter (PM2.5) and ultraviolet radiation can influence the action, efficacy, and stability of 3-BDB . The compound has been shown to protect keratinocytes from damages induced by these environmental stressors .
Safety and Hazards
Future Directions
Research has shown that 3-Bromo-2,5-dihydroxybenzaldehyde has potential protective effects against myocardial ischemia and reperfusion (IR) injury . It has also been found to protect skin cells subjected to oxidative stress . These findings suggest potential future directions for the use of this compound in medical applications, particularly in the treatment of conditions related to oxidative stress.
Biochemical Analysis
Biochemical Properties
3-Bromo-2,5-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with glutathione synthesizing enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial for cellular protection against oxidative stress. Additionally, this compound activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase, and protein kinase B .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In human keratinocytes, it enhances the level of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect skin cells from oxidative damage induced by UVB radiation and particulate matter 2.5 (PM 2.5) by mitigating reactive oxygen species (ROS) generation, lipid peroxidation, mitochondrial dysfunction, DNA damage, and cellular senescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates Nrf2, leading to its translocation into the nucleus where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of antioxidant genes . This activation results in increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione synthetase, which help in reducing oxidative stress . Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby reducing inflammation and cellular damage .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Studies have shown that its antioxidant effects are sustained over a period of 24 hours, with increased levels of HO-1 and Nrf2 observed in treated cells . The compound’s stability and degradation have also been studied, indicating that it remains stable under normal laboratory conditions and continues to exert its protective effects over time . Long-term studies have demonstrated that this compound can provide sustained protection against oxidative stress and cellular damage in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that it provides dose-dependent protection against myocardial ischemia and reperfusion injury, with higher doses resulting in greater protective effects . At very high doses, there may be potential toxic or adverse effects, although these have not been extensively studied . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione synthetase and heme oxygenase-1, which play key roles in the detoxification of ROS and the maintenance of cellular redox balance . The compound also affects metabolic flux by enhancing the activity of mitochondrial antioxidant enzymes, including IDH2, GSH-Px, and SOD2, thereby reducing oxidative damage and improving mitochondrial function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to localize in the cytoplasm and nucleus of treated cells, where it exerts its protective effects . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its uptake and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is crucial for its activity, as it needs to reach the nucleus to activate Nrf2 and promote the expression of antioxidant genes . The compound’s localization is facilitated by its ability to interact with specific targeting signals and post-translational modifications that direct it to these compartments . This localization is essential for its role in protecting cells from oxidative stress and maintaining cellular homeostasis.
Properties
IUPAC Name |
3-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWBCVHXZRSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)
![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)
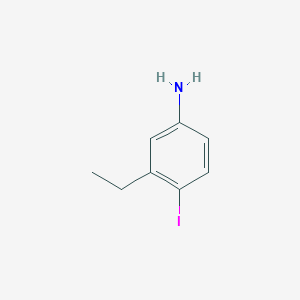
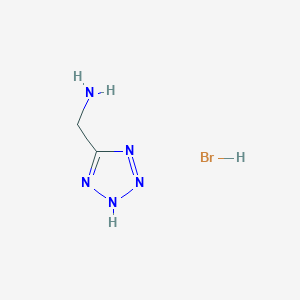


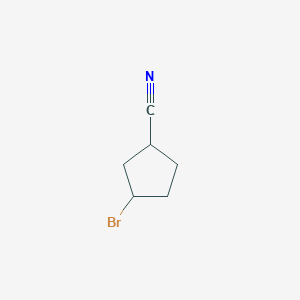
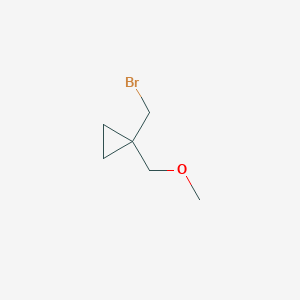
![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)

![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)



